molecular formula C11H13N3O2 B1524127 2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one CAS No. 99857-36-0

2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

Cat. No. B1524127
CAS RN: 99857-36-0
M. Wt: 219.24 g/mol
InChI Key: RSDHVJXAXNUZNU-UHFFFAOYSA-N
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Description

The compound “2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring at the 2nd position is an amino group (-NH2), at the 4th position is a carbonyl group (C=O), and at the 6th position is a phenyl ring with a methoxy group (-OCH3) at the 4th position .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its functional groups. The amino group might undergo reactions like acylation or alkylation. The carbonyl group could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could undergo reactions typical of ethers, or it could be ortho/para-directing in electrophilic aromatic substitution reactions on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups like the amino group and the carbonyl group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various nitrogen heterocyclic compounds, including pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. Its reactivity with bifunctional nucleophiles like hydrazines, guanidines, and amines has been extensively studied (Farouk, Ibrahim, & El-Gohary, 2021).

Transformation into Amino Derivatives

This compound can be transformed into various amino derivatives by reacting with corresponding amines. This process is crucial for developing more complex organic compounds with potential applications in drug design and medicinal chemistry (Botta et al., 1985).

Investigating Chemical Behavior

Investigations into the chemical behavior of this compound and its derivatives have led to the synthesis of new dihydropyrimidine derivatives, expanding the understanding of its reactivity and potential applications (Namazi, Mirzaei, & Azamat, 2001).

Biological Activities

The biological activity of derivatives of this compound has been explored, with studies reporting on their antimicrobial, anticancer, and antiviral activities. Such research is vital for drug discovery and development in treating various diseases (Al-Juboori, 2020).

Enantiomerically Pure Derivatives

Research has also focused on synthesizing enantiomerically pure β-amino acids from derivatives of this compound, highlighting its utility in stereochemistry and pharmaceutical chemistry (Lakner et al., 2003).

Anticancer Agent Synthesis

One notable application is in synthesizing novel anticancer agents. By modifying this compound, researchers have developed derivatives with significant in vitro anticancer activities, contributing to the ongoing search for effective cancer treatments (Tiwari et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential use as a pharmaceutical. Additionally, new synthetic routes could be explored to improve the yield or reduce the cost of its synthesis .

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-5,9H,6H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDHVJXAXNUZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mirza-Aghayan, T Baie Lashaki… - Journal of the Iranian …, 2011 - Springer
A simple and efficient one-pot method for the preparation of 2-amino-5,6-dihydropyrimidin-4(3H)-one from the cyclocondensation of Meldrum’s acid, aldehydes and guanidinium …
Number of citations: 17 link.springer.com
M Mohammadnejad, MS Hashtroudi… - Heterocyclic …, 2009 - degruyter.com
One-pot three component condensation of Meldrum's acid, benzaldehyde derivatives and guanidinium carbonate leads to 2-amino-6-aryl-5, 6-dihydro-3//-pyrimidin-4-one derivatives in …
Number of citations: 10 www.degruyter.com

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